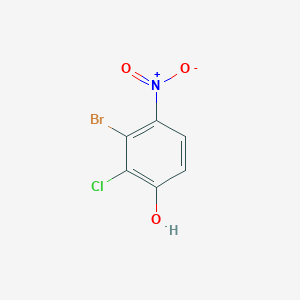![molecular formula C21H18N6OS B2924692 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 941906-04-3](/img/structure/B2924692.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 3,4-dihydroquinolin-1(2H)-yl moiety, a phenyl group, and a 3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl moiety. These moieties are common in many pharmaceutical compounds due to their diverse pharmacological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the 3,4-dihydroquinolin-1(2H)-yl moiety with the 3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl moiety, possibly through a thioether linkage .Molecular Structure Analysis
The molecular structure of this compound would be characterized by spectroscopic analyses (IR, NMR, and EI-MS) as part of the synthesis process .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the 3,4-dihydroquinolin-1(2H)-yl, phenyl, and 3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl moieties. Each of these groups has distinct reactivity patterns that could be exploited in further chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, stability, and lipophilicity, would be determined by its molecular structure .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Diastereoselective Synthesis of Functionalized Azepino[1,2‐b]isoquinolines : A study outlined the synthesis of 1,3-disubstituted tetrahydro-oxazolo-isoquinolinones from phenylalanine using Katritzky’s benzotriazole method, highlighting techniques relevant for the synthesis of complex heterocycles which could be applicable to compounds like the one (Koepler et al., 2004).
Non-cyanide Synthesis of Isoquinoline Derivatives : Demonstrated a one-pot synthesis approach for isoquinoline derivatives, providing insights into non-cyanide methods that might be applicable for synthesizing compounds with similar structural complexity (Kopchuk et al., 2017).
Antituberculosis and Cytotoxicity Studies of Quinoline Derivatives : A series of heteroarylthioquinoline derivatives were synthesized and screened for in vitro antituberculosis activity and cytotoxicity, indicating the potential of structurally similar compounds for therapeutic applications (Chitra et al., 2011).
Potential Biological Activities
Antioxidant and Anticancer Activity of Novel Derivatives : Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide demonstrated significant antioxidant and anticancer activities, suggesting that compounds with similar functional groups may also possess bioactive properties (Tumosienė et al., 2020).
Synthesis of Functionalized Dihydropyrimidinones and Polyhydroquinolines : This study on the synthesis of functionalized dihydropyrimidinones and polyhydroquinolines using molybdenum(VI) dichloride dioxide highlights a method that could be relevant for constructing compounds with intricate structures and potential biological activities (Guggilapu et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6OS/c28-18(26-12-6-8-15-7-4-5-11-17(15)26)13-29-21-19-20(22-14-23-21)27(25-24-19)16-9-2-1-3-10-16/h1-5,7,9-11,14H,6,8,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWBWFCVAQZELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B2924610.png)
![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2924611.png)
![2-[(Diethylamino)methyl]aniline](/img/structure/B2924613.png)
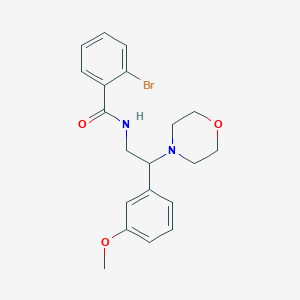
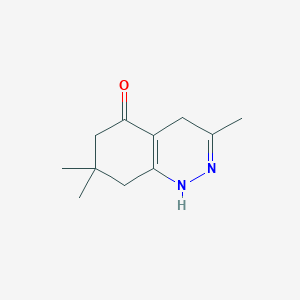
![6-chloro-N-[4-(4H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2924618.png)


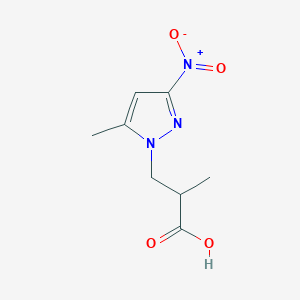
![N-[2-(1H-indol-3-yl)ethyl]butane-1-sulfonamide](/img/structure/B2924624.png)
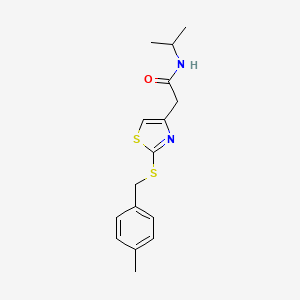
![2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B2924626.png)
